![molecular formula C21H21N3O3 B10876617 N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10876617.png)
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrrole ring substituted with cyano, furylmethyl, and dimethyl groups, as well as a methoxyphenyl acetamide moiety
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-14-15(2)24(13-18-5-4-10-27-18)21(19(14)12-22)23-20(25)11-16-6-8-17(26-3)9-7-16/h4-10H,11,13H2,1-3H3,(H,23,25) |
InChI Key |
LRWLGAUIQGMOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CC2=CC=C(C=C2)OC)CC3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents.
Attachment of the furylmethyl group: This can be done via a Friedel-Crafts alkylation reaction.
Formation of the acetamide moiety: This involves the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving pyrrole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and furylmethyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE
- 2-CHLORO-N-[3-CYANO-1-(4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]ACETAMIDE
Uniqueness
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the furylmethyl and methoxyphenyl groups can enhance its reactivity and potential interactions with biological targets compared to similar compounds.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.